3-iso-Pentyloxy-5-nitrobenzoic acid
Description
3-iso-Pentyloxy-5-nitrobenzoic acid is a nitro-substituted benzoic acid derivative featuring an iso-pentyloxy (3-methylbutoxy) group at the 3-position and a nitro group at the 5-position of the aromatic ring. Its structure combines electron-withdrawing (nitro) and lipophilic (iso-pentyloxy) substituents, which may influence solubility, reactivity, and biological activity.
Properties
Molecular Formula |
C12H15NO5 |
|---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
3-(3-methylbutoxy)-5-nitrobenzoic acid |
InChI |
InChI=1S/C12H15NO5/c1-8(2)3-4-18-11-6-9(12(14)15)5-10(7-11)13(16)17/h5-8H,3-4H2,1-2H3,(H,14,15) |
InChI Key |
AJVJYOQNKUBYHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following nitro-substituted benzoic acid derivatives share structural similarities with 3-iso-Pentyloxy-5-nitrobenzoic acid:
Key Observations:
Substituent Lipophilicity: The iso-pentyloxy group in the target compound confers higher lipophilicity compared to the methylcarbamoyl group in 1954-97-8 and the methoxy group in 26759-54-6. This may enhance membrane permeability in biological systems.
Electronic Effects :
- The nitro group (strong electron-withdrawing) in all three compounds deactivates the aromatic ring, directing electrophilic substitution to specific positions.
- The methylcarbamoyl group in 1954-97-8 introduces hydrogen-bonding capability via the amide moiety, which is absent in the ether-linked iso-pentyloxy group of the target compound .
Synthetic Utility: 1954-97-8 is noted for applications in drug research, where its amide group may serve as a pharmacophore. In contrast, the iso-pentyloxy group in the target compound could improve metabolic stability in vivo due to reduced susceptibility to hydrolysis . The heterocyclic structure of 26759-54-6 may enhance fluorescence or optoelectronic properties, making it relevant in materials science .
Physicochemical Properties (Inferred)
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